molecular formula C13H13FN4O2S B2554707 3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2189500-12-5

3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine

Cat. No.: B2554707
CAS No.: 2189500-12-5
M. Wt: 308.33
InChI Key: JFPRLOCVUXZYQF-UHFFFAOYSA-N
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Description

3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 3-position and a piperidine-1-carbonyl group at the 5-position. The piperidine moiety is further modified by a 1,3,4-thiadiazol-2-yloxy substituent.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2S/c14-10-5-9(6-15-7-10)12(19)18-3-1-11(2-4-18)20-13-17-16-8-21-13/h5-8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPRLOCVUXZYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from , which lists pyrazole- and pyridazinone-based pesticides. Key comparisons focus on core heterocycles, substituents, and functional groups:

Core Heterocycles

  • Pyridine vs. Pyrazole : The target compound’s pyridine core contrasts with the pyrazole rings in fipronil and ethiprole . Pyridine derivatives often exhibit enhanced metabolic stability compared to pyrazoles, which may influence persistence in biological systems.
  • Thiadiazole vs. Sulfinyl Groups: The 1,3,4-thiadiazole moiety in the target compound differs from the sulfinyl groups in fipronil and ethiprole.

Substituent Profiles

  • Fluorine vs. Halogen/Trifluoromethyl Groups : The 3-fluoro substituent on the pyridine ring may enhance bioavailability and resistance to oxidative degradation, similar to the trifluoromethyl groups in fipronil .
  • Piperidine-Carbonyl Linker : This group introduces conformational flexibility and hydrogen-bonding capacity, absent in the rigid phenyl or chlorophenyl substituents of compounds.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Application
3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine Pyridine Fluoro, thiadiazole-piperidine-carbonyl Inferred agrochemical
Fipronil Pyrazole Trifluoromethyl, sulfinyl, chlorophenyl Insecticide
Ethiprole Pyrazole Ethylsulfinyl, chlorophenyl Insecticide
Pyrazon Pyridazinone Chloro, phenyl Herbicide

Research Findings and Implications

  • Structural Determinants of Activity : The thiadiazole group in the target compound may mimic the sulfinyl group’s role in fipronil by interacting with GABA receptors, a common target in insecticides . However, steric differences due to the piperidine linker could alter binding kinetics.
  • Fluorine’s Role : Fluorination at the 3-position likely improves lipid solubility and target affinity, paralleling the trifluoromethyl groups in fipronil .

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